molecular formula C16H17N3O2S B5730923 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide

Cat. No.: B5730923
M. Wt: 315.4 g/mol
InChI Key: MRPNQOUIQMFROJ-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide: is a compound that features a benzimidazole moiety linked to a sulfonamide group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Substitution: Sulfonyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Scientific Research Applications

Chemistry: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is used as a building block in the synthesis of more complex molecules with potential therapeutic applications .

Biology and Medicine: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development. It has been studied for its potential to inhibit the growth of various pathogens and cancer cells .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its diverse biological activities make it a valuable component in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects . The sulfonamide group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

  • 2-(1H-benzimidazol-2-yl)aniline
  • 4-(1H-benzimidazol-2-yl)benzenesulfonamide
  • 2-(1H-benzimidazol-2-yl)thioacetamide

Comparison: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide is unique due to the presence of both the benzimidazole and sulfonamide groups, which confer a combination of biological activities. Similar compounds may possess either the benzimidazole or sulfonamide group but not both, resulting in different pharmacological profiles .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-12-6-8-13(9-7-12)22(20,21)17-11-10-16-18-14-4-2-3-5-15(14)19-16/h2-9,17H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPNQOUIQMFROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322413
Record name N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729917
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64988-35-8
Record name N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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